3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid
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Overview
Description
3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid is an organic compound that features a fluorinated phenyl ring attached to a pentanedioic acid monomethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid typically involves the reaction of 3-fluorophenylacetic acid with monomethyl monopotassium malonate in the presence of a coupling agent such as 1,1’-carbonyldiimidazole. The reaction is carried out in tetrahydrofuran at room temperature, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-Fluoro-phenyl)-pentanedioic acid.
Reduction: 3-(3-Fluoro-phenyl)-pentanediol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenyl ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorinated phenyl ring, which can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: A precursor in the synthesis of 3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid.
3-Fluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.
4-Fluorophenylacetic acid: Another fluorinated phenyl derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a fluorinated phenyl ring and a pentanedioic acid monomethyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C12H13FO4/c1-17-12(16)7-9(6-11(14)15)8-3-2-4-10(13)5-8/h2-5,9H,6-7H2,1H3,(H,14,15) |
InChI Key |
QNMRRKGYQDUCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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